5-(1-Bromoethyl)-2-chloropyridine
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Description
5-(1-Bromoethyl)-2-chloropyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is classified as a halogenated pyridine and is commonly used in various research studies. In
Scientific Research Applications
- 5-(1-Bromoethyl)-2-chloropyridine has been employed as an initiator in controlled radical polymerization reactions. Specifically, it plays a role in the polymerization of styrene, leading to the formation of well-defined polymer chains. This controlled process is essential for tailoring polymer properties and applications .
- In the synthesis of polystyrene and polymethoxystyrene, this compound serves as a bromine-terminated initiator. By utilizing atom transfer radical polymerization (ATRP), researchers can create well-defined end groups in these polymers. These functionalized polymers find applications in materials science, coatings, and nanotechnology .
- When combined with a chiral cyclic guanidine, 5-(1-Bromoethyl)-2-chloropyridine acts as a catalyst in the asymmetric esterification of benzoic acid. This reaction produces enantiomerically enriched esters, which are valuable intermediates in pharmaceutical and fine chemical synthesis .
- Researchers use this compound as a starting material for the synthesis of more complex heterocyclic structures. Its chloropyridine moiety allows for diverse functionalization, making it useful in medicinal chemistry and drug discovery .
- The unique combination of bromine and chlorine atoms in 5-(1-Bromoethyl)-2-chloropyridine makes it interesting for designing novel agrochemicals. Researchers explore its potential as a building block for herbicides, fungicides, and insecticides .
- Due to its reactivity, this compound can be used for surface modification of materials. Researchers investigate its application in functionalizing surfaces, such as modifying polymers, nanoparticles, or solid supports for catalysis or sensing .
Radical Polymerization Initiator
Functionalization of Polystyrene and Polymethoxystyrene
Asymmetric Esterification Catalyst
Building Block for Heterocyclic Compounds
Agrochemical Research
Materials Science and Surface Modification
properties
IUPAC Name |
5-(1-bromoethyl)-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUAICUSKXAQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Bromoethyl)-2-chloropyridine | |
CAS RN |
1824272-95-8 |
Source
|
Record name | 5-(1-bromoethyl)-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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